1-[3-(Benzyloxy)propyl]piperazine
CAS No.: 655241-66-0
Cat. No.: VC16821984
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(Benzyloxy)propyl]piperazine - 655241-66-0](/images/structure/VC16821984.png)
Specification
CAS No. | 655241-66-0 |
---|---|
Molecular Formula | C14H22N2O |
Molecular Weight | 234.34 g/mol |
IUPAC Name | 1-(3-phenylmethoxypropyl)piperazine |
Standard InChI | InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-17-12-4-9-16-10-7-15-8-11-16/h1-3,5-6,15H,4,7-13H2 |
Standard InChI Key | NCFFOLWITYZSER-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CCCOCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 3-(benzyloxy)propyl group. The benzyloxy moiety introduces aromaticity and hydrophobicity, while the propyl linker modulates flexibility and solubility. The molecular formula is C₁₄H₂₂N₂O, with a calculated molecular weight of 234.34 g/mol .
Key structural attributes include:
-
Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and basicity (pKa ~9.5 for piperazine derivatives) .
-
Benzyloxypropyl Side Chain: The benzyl group (C₆H₅CH₂) attached via an ether linkage to a propyl spacer enhances lipophilicity, potentially influencing membrane permeability in biological systems .
Spectroscopic Characterization
While experimental spectral data for 1-[3-(benzyloxy)propyl]piperazine are unavailable, analogous compounds exhibit predictable patterns:
-
¹H NMR: Signals near δ 3.5–4.0 ppm (methylene protons adjacent to oxygen and nitrogen), δ 7.2–7.4 ppm (aromatic protons), and δ 2.4–2.8 ppm (piperazine ring protons) .
-
IR Spectroscopy: Stretching vibrations at ~1,100 cm⁻¹ (C-O-C ether linkage) and ~3,300 cm⁻¹ (N-H stretching) .
Synthetic Routes and Optimization
General Synthesis Strategies
Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For 1-[3-(benzyloxy)propyl]piperazine, a plausible route involves:
-
Preparation of 3-(Benzyloxy)propyl Bromide:
Benzyl alcohol reacts with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to form the ether intermediate . -
Alkylation of Piperazine:
The bromide undergoes nucleophilic substitution with piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .
Challenges and Yield Optimization
-
Regioselectivity: Monoalkylation of piperazine requires stoichiometric control to avoid bis-alkylation byproducts. Excess piperazine (2–3 equiv) and controlled reaction times (~12–24 h) improve selectivity .
-
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures isolates the product in ~40–60% yield .
Pharmacological and Biological Relevance
Receptor Binding and Selectivity
Piperazine derivatives exhibit affinity for adrenergic, dopaminergic, and serotonergic receptors. Structural analogs like HJZ-12 demonstrate subtype selectivity for α₁-adrenoceptors (α₁D/α₁A), suggesting potential applications in benign prostatic hyperplasia (BPH) therapy . For 1-[3-(benzyloxy)propyl]piperazine:
-
Hypothetical α₁-Adrenoceptor Antagonism: The benzyloxy group may enhance lipophilicity, promoting tissue penetration in prostate cells .
-
Apoptotic Induction: Analogous compounds induce caspase-3 activation in BPH-1 cells at IC₅₀ values of 10–15 μM, independent of α₁-AR antagonism .
In Vitro Cytotoxicity Profile
While direct data are lacking, structurally related piperazines show dose-dependent cytotoxicity:
Applications and Future Directions
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume